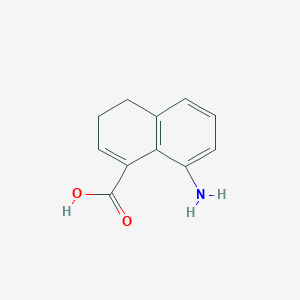
8-Amino-3,4-dihydronaphthalene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Amino-3,4-dihydronaphthalene-1-carboxylic acid is an organic compound with the molecular formula C11H11NO2. It features a naphthalene ring system with an amino group at the 8th position and a carboxylic acid group at the 1st position. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-3,4-dihydronaphthalene-1-carboxylic acid typically involves the following steps:
Starting Material: The process often begins with a naphthalene derivative.
Amination: Introduction of the amino group at the 8th position can be achieved through nucleophilic substitution reactions.
Carboxylation: The carboxylic acid group is introduced at the 1st position via carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are tailored to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Amino-3,4-dihydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or sulfonyl chlorides can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution can produce a variety of functionalized naphthalene derivatives.
Applications De Recherche Scientifique
8-Amino-3,4-dihydronaphthalene-1-carboxylic acid finds applications in several scientific domains:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 8-Amino-3,4-dihydronaphthalene-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The carboxylic acid group may participate in ionic interactions, further modulating biological pathways.
Comparaison Avec Des Composés Similaires
1-Naphthoic Acid: Lacks the amino group, making it less versatile in certain reactions.
8-Aminoquinoline: Contains a quinoline ring instead of a naphthalene ring, leading to different chemical properties.
3,4-Dihydronaphthalene-1-carboxylic Acid: Lacks the amino group, affecting its reactivity and applications.
Uniqueness: 8-Amino-3,4-dihydronaphthalene-1-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the naphthalene ring. This dual functionality allows for a wide range of chemical reactions and applications, distinguishing it from similar compounds.
Propriétés
Numéro CAS |
92287-97-3 |
|---|---|
Formule moléculaire |
C11H11NO2 |
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
8-amino-3,4-dihydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H11NO2/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h2,4-6H,1,3,12H2,(H,13,14) |
Clé InChI |
MLIKNFPDNFDOMF-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C(=C1)C(=O)O)C(=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


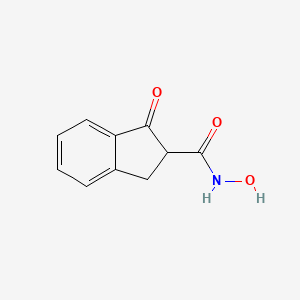

![8-Amino-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15070692.png)
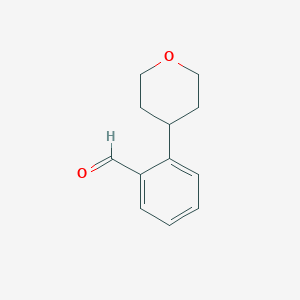

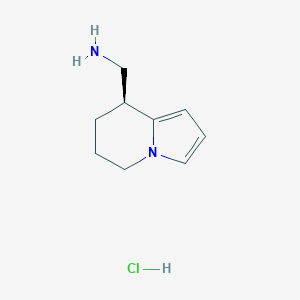
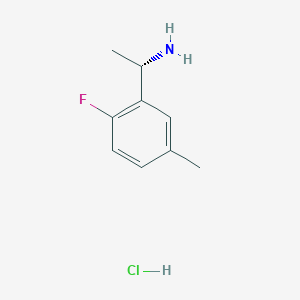
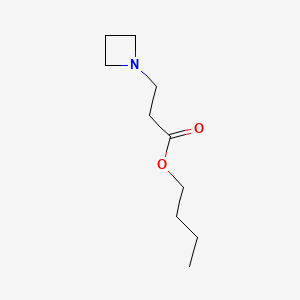
![1,2,3,5-Tetrahydrobenzo[e][1,4]oxazepine hydrochloride](/img/structure/B15070728.png)


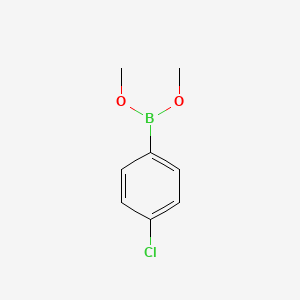
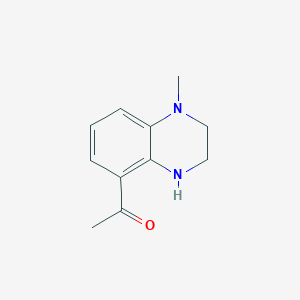
![1-(7-Methoxy-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one](/img/structure/B15070749.png)
